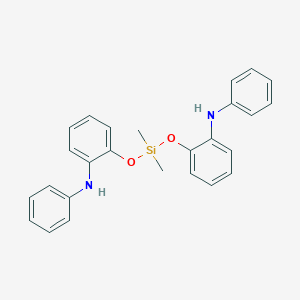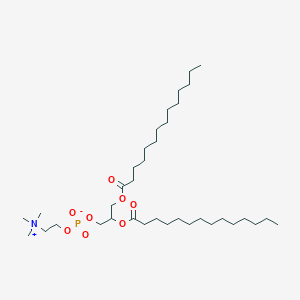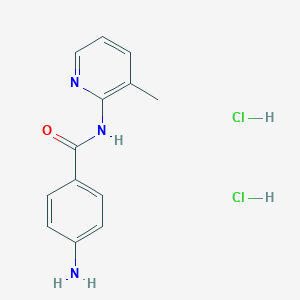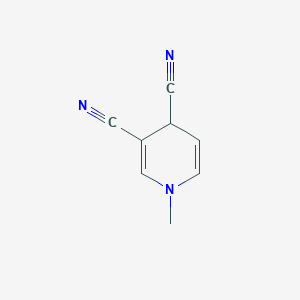
Pyridine, 1,4-dihydro-3,4-dicyano-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,4-dihydro-3,4-dicyano-1-methyl- (also known as Meldrum's acid) is a versatile reagent in organic synthesis. It is widely used in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid has a unique structure that makes it an excellent candidate for various reactions.
Wirkmechanismus
Meldrum's acid acts as a nucleophile in various reactions. It can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and esters. The reaction involves the formation of an intermediate, which is then treated with a suitable reagent to give the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that plays a vital role in the transmission of nerve impulses. Inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can result in various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Meldrum's acid has several advantages in lab experiments. It is a versatile reagent that can undergo various reactions to give the desired product. It is relatively easy to synthesize and is readily available. However, Meldrum's acid has some limitations. It is highly sensitive to air and moisture and should be stored in a dry and air-tight container. Meldrum's acid is also highly acidic and can cause skin and eye irritation.
Zukünftige Richtungen
Meldrum's acid has several potential future directions. It can be used in the synthesis of new drugs with unique properties. It can also be used in the synthesis of new materials with specific properties. Meldrum's acid can be used in the development of new catalysts for various reactions. Additionally, Meldrum's acid can be used in the development of new sensors for various applications.
Conclusion:
In conclusion, Meldrum's acid is a versatile reagent that has several scientific research applications. It is widely used in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid has a unique structure that makes it an excellent candidate for various reactions. It has several advantages in lab experiments but also has some limitations. Meldrum's acid has several potential future directions, and further research is needed to explore its full potential.
Synthesemethoden
Meldrum's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst. The reaction involves the formation of an intermediate, which is then treated with phosphorus pentoxide to give Meldrum's acid.
Wissenschaftliche Forschungsanwendungen
Meldrum's acid has been extensively used in the synthesis of various organic compounds. It is particularly useful in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid is used as a starting material for the synthesis of barbiturates, which are used as sedatives and hypnotics. It is also used in the synthesis of coumarin derivatives, which have anticoagulant properties. Meldrum's acid has also been used in the synthesis of pyrazole derivatives, which have anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
19424-20-5 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-methyl-4H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H7N3/c1-11-3-2-7(4-9)8(5-10)6-11/h2-3,6-7H,1H3 |
InChI-Schlüssel |
PBGZBLWWBARASA-UHFFFAOYSA-N |
SMILES |
CN1C=CC(C(=C1)C#N)C#N |
Kanonische SMILES |
CN1C=CC(C(=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




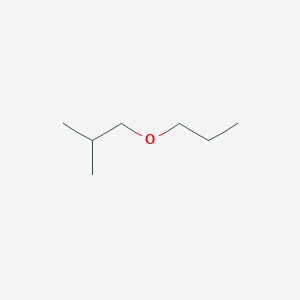

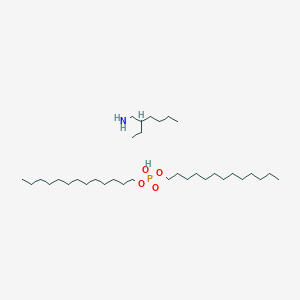
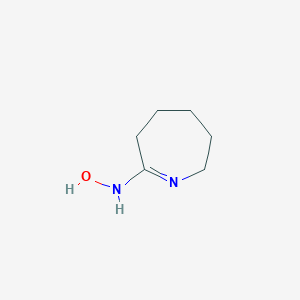
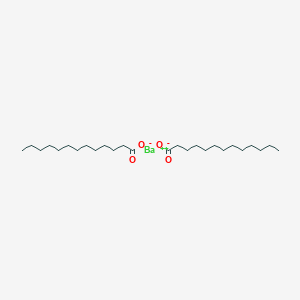
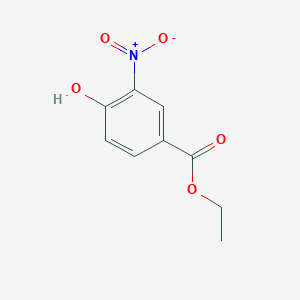
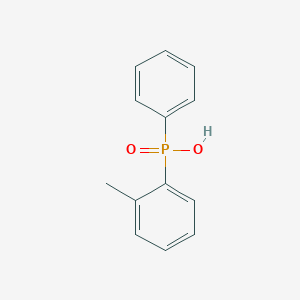
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)


